4,4'-Dimethylenebis(ethyl benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethylenebis(ethyl benzoate): is an organic compound with the molecular formula C20H22O4 and a molecular weight of 326.396 g/mol . This compound is known for its unique structure, which consists of two ethyl benzoate groups connected by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethylenebis(ethyl benzoate) typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 4-nitrobenzoic acid with ethanol in the presence of a catalyst, followed by reduction to form the desired product .
Industrial Production Methods: Industrial production of 4,4’-Dimethylenebis(ethyl benzoate) often involves continuous-flow synthesis techniques to optimize reaction times and yields. This method ensures high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethylenebis(ethyl benzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents like sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
4,4’-Dimethylenebis(ethyl benzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products
Mechanism of Action
The mechanism of action of 4,4’-Dimethylenebis(ethyl benzoate) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 4,4’-Methylenebis(N-(3,4-(methylenedioxy)benzylidene)aniline)
- 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)
- 4,4’-Methylenebis(3,4-(methylenedioxy)phenyl carbanilate)
- 4,4’-Trimethylenebis(1-(2,4-dinitrophenyl)piperidine)
Uniqueness: 4,4’-Dimethylenebis(ethyl benzoate) is unique due to its specific structure and reactivity. Its methylene bridge and ethyl benzoate groups provide distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable in various research and industrial applications .
Properties
CAS No. |
111977-60-7 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)ethyl]benzoate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
BUGQXHPFTVMLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.